molecular formula C7H13ClO2 B083644 Methyl 6-chlorohexanoate CAS No. 14273-89-3

Methyl 6-chlorohexanoate

Cat. No.: B083644
CAS No.: 14273-89-3
M. Wt: 164.63 g/mol
InChI Key: RZYHYFOTLPEKJO-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Ester Chemistry

Halogenated esters are a class of organic compounds characterized by the presence of one or more halogen atoms and an ester functional group. wikipedia.org These compounds are notable for their reactivity, often serving as potent alkylating agents and versatile intermediates in organic synthesis. wikipedia.org The halogen atom, typically chlorine or bromine, introduces a site for nucleophilic substitution reactions, while the ester group can undergo hydrolysis, transesterification, or reduction. cymitquimica.comwikipedia.org

Methyl 6-chlorohexanoate is a prime example of a ω-halogenated ester, where the halogen is located at the opposite end of the carbon chain from the ester functionality. This separation of the two functional groups allows them to undergo reactions independently without significant intramolecular interference, a feature that is highly valuable in multistep synthetic strategies. The presence of the chlorine atom at the 6-position makes it a reactive site for nucleophilic attack, a common pathway for introducing new functional groups or building carbon-carbon bonds. cymitquimica.com

Historical Trajectories and Foundational Studies

The synthesis and application of halogenated esters have been a subject of organic chemistry for a considerable time. General methods for their preparation often involve the direct halogenation of the corresponding carboxylic acid or ester. wikipedia.org For instance, the Hell-Volhard-Zelinsky halogenation is a classic method for α-halogenation of carboxylic acids, though other methods are employed for halogenation at other positions. wikipedia.org

Specific research into this compound has explored various synthetic routes. One notable method involves the palladium(II)-catalyzed ring cleavage of cyclic ketones in the presence of methanol (B129727) under a carbon monoxide atmosphere. najah.edu In this process, a cyclic ketone like 2-chlorocyclohexanone (B41772) can undergo ring cleavage to form this compound. najah.edu This type of catalytic approach represents a more modern and sophisticated method for its synthesis. Foundational studies on related compounds, such as the preparation of chlorocarboxylic acid chlorides from lactones and phosgene, have also contributed to the understanding of synthetic pathways for such chlorinated esters. google.com

Significance and Multidisciplinary Research Scope

The significance of this compound lies in its utility as a versatile intermediate for synthesizing a wide array of chemical products. forecastchemicals.comlookchem.com Its bifunctionality is key to its application across several research domains.

In pharmaceutical synthesis , it serves as a starting material or intermediate for creating more complex molecules with potential biological activity. forecastchemicals.com The ability to introduce a six-carbon spacer with a reactive handle at one end is a valuable tool for drug design and development.

In the field of agrochemicals , it is used in the production of pesticides and herbicides. forecastchemicals.com The structural motifs derived from this compound can be tailored to interact with specific biological targets in pests or weeds.

The polymer and materials science sector utilizes this compound as a monomer or a modifying agent. lookchem.com For instance, it has been used in the preparation of a specialized stationary phase for affinity chromatography. Specifically, it was used to modify aminopropyl silica (B1680970) gel to create a surface for immobilizing the Halo-α1A-adrenoceptor, a G-protein coupled receptor, for studying ligand-receptor interactions. chrom-china.com

Furthermore, it is an important precursor in the synthesis of surfactants and plasticizers , where the long carbon chain and the potential for further functionalization are beneficial. cymitquimica.com Its role as a fine chemical intermediate underscores its broad applicability in industrial and research chemistry. lookchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-chlorohexanoate
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InChI

InChI=1S/C7H13ClO2/c1-10-7(9)5-3-2-4-6-8/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZYHYFOTLPEKJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70162144
Record name Methyl 6-chlorohexanoate
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Molecular Weight

164.63 g/mol
Source PubChem
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CAS No.

14273-89-3
Record name Hexanoic acid, 6-chloro-, methyl ester
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Record name Methyl 6-chlorohexanoate
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Record name Methyl 6-chlorohexanoate
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Record name Methyl 6-chlorohexanoate
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Record name METHYL 6-CHLOROHEXANOATE
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Advanced Synthetic Methodologies for Methyl 6 Chlorohexanoate

Esterification Approaches and Optimization

Esterification remains a cornerstone for the synthesis of methyl 6-chlorohexanoate, with various methods tailored to the specific requirements of the halogenated substrate.

Direct Esterification with Acid Catalysis

The most conventional method for synthesizing this compound is the direct acid-catalyzed esterification of 6-chlorohexanoic acid with methanol (B129727). This reaction, known as the Fischer-Speier esterification, is an equilibrium process where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.comjackwestin.com

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.comlibretexts.org The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. byjus.com Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst. masterorganicchemistry.com

To drive the equilibrium toward the product side and maximize the yield, strategies based on Le Châtelier's principle are employed. libretexts.orgchemistrysteps.com These include using a large excess of the alcohol (methanol), which also serves as the solvent, or removing the water formed during the reaction, often through azeotropic distillation. organic-chemistry.org Common strong acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH). masterorganicchemistry.com

Table 1: Comparison of Acid Catalysts for Direct Esterification

Catalyst Typical Conditions Advantages Disadvantages
Sulfuric Acid (H₂SO₄) Excess methanol, reflux Inexpensive, highly effective Can cause side reactions (dehydration, charring)
p-Toluenesulfonic Acid (TsOH) Excess methanol, reflux Less corrosive than H₂SO₄, solid (easier to handle) More expensive than sulfuric acid

| Heterogeneous Catalysts (e.g., Acidic Resins) | Flow or batch reactor | Reusable, simplified product purification | May have lower activity than homogeneous catalysts |

Modified Esterification Protocols for Halogenated Carboxylic Acids

Given the presence of a halogen, modified esterification protocols that operate under milder conditions can be advantageous to avoid potential side reactions. One such method involves the use of chlorotrimethylsilane (B32843) (TMSCl) in an alcohol solvent. unirioja.es This system facilitates the esterification of various functionalized carboxylic acids, including those with sensitive groups, without the need for strong, corrosive acids. The reaction proceeds by converting the carboxylic acid into a more reactive silyl (B83357) ester intermediate in situ, which is then readily converted to the methyl ester. unirioja.es

Another approach utilizes coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), which activate the carboxylic acid group towards nucleophilic attack by the alcohol. These methods avoid the production of water and can be performed under neutral conditions, but often require stoichiometric amounts of the coupling agent and subsequent purification to remove byproducts.

Functional Group Interconversion Strategies

Beyond direct esterification, this compound can be synthesized by strategically modifying precursor molecules through functional group interconversions.

Conversion from Carboxylic Acid Precursors (e.g., 6-Chlorohexanoic Acid)

An alternative to acid-catalyzed esterification for converting 6-chlorohexanoic acid is a two-step sequence involving the formation of a carboxylate salt followed by nucleophilic substitution. youtube.com In this method, the carboxylic acid is first deprotonated with a base (e.g., sodium hydroxide (B78521) or sodium carbonate) to form the corresponding sodium 6-chlorohexanoate. This carboxylate anion is a good nucleophile and can then react with an alkylating agent, such as methyl iodide or dimethyl sulfate, via an Sₙ2 reaction to form the methyl ester. chemistrysteps.com This pathway is particularly useful when the reaction conditions of Fischer esterification are too harsh for other functional groups present in a more complex molecule.

Table 2: Comparison of Synthesis Methods from 6-Chlorohexanoic Acid

Method Reagents Key Conditions Advantages Disadvantages
Fischer Esterification Methanol, Strong Acid (e.g., H₂SO₄) Reflux, excess alcohol Atom economical, inexpensive reagents Reversible, harsh acidic conditions

| Carboxylate Alkylation (Sₙ2) | 1. Base (e.g., Na₂CO₃) 2. Alkylating Agent (e.g., CH₃I) | Anhydrous polar aprotic solvent | Irreversible, mild conditions | Requires stoichiometric base, more expensive alkylating agents |

Halogen Exchange Reactions for Hexanoate Esters

Halogen exchange reactions provide a route to this compound from other halogenated precursors. The Finkelstein reaction, for instance, involves treating an alkyl halide with an alkali metal halide salt in a suitable solvent, driving the equilibrium by the precipitation of the less soluble salt. youtube.com To synthesize this compound, one could start with methyl 6-bromohexanoate (B1238239) or methyl 6-iodohexanoate and treat it with a source of chloride ions, such as lithium chloride (LiCl) or sodium chloride (NaCl), in a solvent like acetone (B3395972) or dimethylformamide. The relative solubility of the resulting sodium bromide or sodium iodide helps to drive the reaction forward.

Metal-mediated or metal-catalyzed halogen exchange reactions have also been developed for aryl and vinyl halides, and similar principles can be applied to alkyl systems, offering efficient ways to interconvert halides. frontiersin.orgrsc.org Additionally, a hydroxyl group can be converted to a chloride. For example, methyl 6-hydroxyhexanoate (B1236181) can be treated with reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃) to replace the hydroxyl group with a chlorine atom, yielding this compound.

Catalytic Transformations in Synthesis**

Modern synthetic chemistry increasingly relies on advanced catalytic systems to improve reaction efficiency and sustainability. The synthesis of esters like this compound benefits from these developments. Beyond traditional Brønsted acids, a range of catalysts have been shown to be effective for esterification.

Lewis acids, such as metal halides (e.g., ZnCl₂, AlCl₃), can catalyze the reaction by coordinating to the carbonyl oxygen, thereby activating the carboxylic acid. organic-chemistry.orggoogle.com Heterogeneous catalysts, including acidic zeolites, clays, and macroporous polymeric resins, offer significant advantages in terms of catalyst recovery and reuse, simplifying product purification and making the process more environmentally friendly. organic-chemistry.org For example, a macroporous polymeric acid catalyst has been shown to enable direct esterification at moderate temperatures (50-80°C) without the need for water removal. organic-chemistry.org Graphene oxide has also been reported as an efficient and reusable acid catalyst for a wide range of esterification reactions. organic-chemistry.org

Table 3: Overview of Advanced Catalytic Systems for Esterification

Catalyst Type Specific Example Substrates Key Conditions Advantages
Lewis Acid Zinc Chloride (ZnCl₂) Carboxylic acids, alcohols Anhydrous, moderate heat Can be effective for specific substrates
Heterogeneous (Polymeric) Macroporous Polymeric Acid Carboxylic acids, alcohols 50-80°C, no water removal Reusable, easy separation, mild conditions
Heterogeneous (Carbon-based) Graphene Oxide Aliphatic and aromatic acids/alcohols Varies Reusable, high efficiency

| Biocatalyst | Lipase | Carboxylic acids, alcohols | Aqueous or organic media, mild temp. | High selectivity, environmentally benign |

Biocatalysis, using enzymes such as lipases, represents a green alternative for ester synthesis. These reactions are highly selective and occur under very mild conditions (room temperature and neutral pH), which is ideal for substrates with sensitive functional groups.

Transition Metal-Mediated Carbonylation Reactions (e.g., Palladium Catalysis)

Palladium-catalyzed carbonylation reactions are a powerful tool for the formation of esters from alkyl halides. nih.gov In a potential synthetic route to this compound, an appropriate 5-carbon dihalide substrate, such as 1-chloro-5-iodopentane, can be subjected to alkoxycarbonylation. This reaction involves the use of carbon monoxide (CO) and methanol in the presence of a palladium catalyst.

The catalytic cycle typically begins with the oxidative addition of the more reactive carbon-iodine bond to the Pd(0) center, forming an alkyl-palladium(II) complex. This is followed by the migratory insertion of a CO molecule into the alkyl-palladium bond to form an acyl-palladium intermediate. The final step is the nucleophilic attack by methanol, which results in the formation of the desired ester, this compound, and regeneration of the Pd(0) catalyst. The choice of ligands, solvents, and reaction conditions is crucial for achieving high selectivity and yield. researchgate.net

Photocatalyzed Alkoxycarbonylation of Alkenes

Photocatalyzed reactions have emerged as a sustainable and efficient method for chemical synthesis. A hypothetical photocatalyzed alkoxycarbonylation route to this compound could start from 6-chloro-1-hexene. This process would involve a photocatalyst that, upon excitation by light, initiates a radical chain reaction.

In this speculative mechanism, a radical initiator would generate a methoxycarbonyl radical (•COOCH₃) from a suitable precursor. This radical would then add to the double bond of 6-chloro-1-hexene. The resulting alkyl radical would then abstract a hydrogen atom from a hydrogen donor to form the final product. This approach avoids the need for high pressures of carbon monoxide and can often be performed under mild reaction conditions.

Organozinc Chemistry and Byproduct Formation Mechanisms

Organozinc reagents are valued in organic synthesis for their high functional group tolerance and moderate reactivity. sigmaaldrich.comd-nb.info A plausible synthesis of this compound using this chemistry involves the preparation of a 5-chloropentylzinc halide reagent. This can be achieved by the direct insertion of activated zinc metal into a C-X bond of a substrate like 1-bromo-5-chloropentane. nih.gov

The resulting organozinc reagent can then react with methyl chloroformate in a cross-coupling reaction, potentially catalyzed by a transition metal like palladium or copper, to yield this compound. organicreactions.org

Byproduct Formation: A primary byproduct in the formation of the organozinc reagent is the result of homocoupling (Wurtz-type reaction), where two molecules of the 5-chloropentylzinc halide react with each other. This leads to the formation of 1,10-dichlorodecane. The mechanism involves the nucleophilic attack of one organozinc species on the alkyl halide functionality of another. Careful control of reaction temperature and addition rates is necessary to minimize this side reaction.

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles is essential for developing sustainable and environmentally responsible chemical processes. nih.govacs.org These principles guide the design of synthetic routes to minimize waste, reduce energy consumption, and use renewable resources. reachemchemicals.com

Atom Economy and Reaction Efficiency Maximization

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product. acs.orgwikipedia.org A higher atom economy signifies a more sustainable process with less waste generation. libretexts.org The theoretical atom economy for different synthetic routes to this compound can be calculated to compare their intrinsic efficiency. Addition reactions typically have 100% atom economy, while substitution and elimination reactions generate stoichiometric byproducts, lowering their efficiency. wikipedia.org

Table 1: Comparative Atom Economy for a Hypothetical Synthesis

Reaction Type Reactants Desired Product Byproducts Theoretical Atom Economy (%)
Alkoxycarbonylation1-chloro-5-iodopentane + CO + MethanolThis compoundHI52.6%
Organozinc Route1-bromo-5-chloropentane + Zn + Methyl ChloroformateThis compoundZnBrCl52.1%
Addition Reaction6-chloro-1-hexene + CO + MethanolThis compoundNone100%

Reaction Mass Efficiency (RME) is another metric that provides a more practical measure of a reaction's greenness by considering the actual masses of all materials used, including reactants, solvents, and catalysts, relative to the mass of the isolated product. nih.govwiley-vch.de

Sustainable Solvent Selection and Alternative Media

Solvents account for a significant portion of the waste generated in chemical processes. acs.org Green chemistry encourages the use of sustainable solvents or the elimination of solvents altogether. rsc.org Sustainable alternatives to traditional volatile organic compounds (VOCs) include water, supercritical fluids (like CO₂), ionic liquids, and bio-derived solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and limonene. acs.orgacs.org The selection of a solvent depends on its performance in the reaction, environmental impact, safety profile, and recyclability. For palladium-catalyzed carbonylation reactions, renewable solvents like dimethyl carbonate (DMC) and α-pinene have shown promise. acs.org

Table 2: Comparison of Traditional and Sustainable Solvents

Solvent Type Examples Key Properties Sustainability Considerations
TraditionalToluene, Dichloromethane, THFEffective for a wide range of reactionsOften derived from petrochemicals, toxic, volatile
SustainableWater, Ethanol, 2-MeTHF, DMCLower toxicity, often biodegradable, can be renewableMay have different solubility profiles, can require more energy for removal
Alternative MediaSupercritical CO₂, Ionic LiquidsTunable properties, non-flammableCan require specialized equipment, potential toxicity concerns for ionic liquids

Waste Minimization Strategies in Process Development

Minimizing waste is a fundamental goal of green chemistry, addressed by strategies that go beyond solvent selection. wisdomlib.org Process intensification is a key approach that aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. chemcopilot.comvapourtec.com

One major strategy is the use of catalysis . Catalytic reactions, including the transition-metal-mediated methods described above, reduce waste by using small amounts of a catalyst to perform a reaction multiple times, avoiding the large quantities of stoichiometric reagents that are consumed in the reaction and become waste. wisdomlib.org

Continuous flow chemistry , often performed in microreactors, is another important strategy. acs.org By conducting reactions in a continuous stream rather than in a large batch vessel, several advantages can be realized:

Enhanced Safety: Small reaction volumes minimize the inventory of hazardous materials at any given time. vapourtec.com

Improved Control: Superior heat and mass transfer allow for precise control over reaction parameters, often leading to higher yields and selectivity.

Reduced Waste: Higher efficiency and the potential for integrating reaction and purification steps can significantly reduce waste streams. catalysis-summit.com

These strategies contribute to making the synthesis of specialty chemicals like this compound more sustainable and economically viable. mdpi.com

Chemical Reactivity and Mechanistic Investigations of Methyl 6 Chlorohexanoate

Nucleophilic Substitution at the Halogen Center

The carbon-chlorine bond in methyl 6-chlorohexanoate is the primary site for nucleophilic substitution reactions. As a primary alkyl halide, the mechanisms of these reactions are heavily influenced by steric factors and the stability of potential intermediates.

Nucleophilic substitution reactions on alkyl halides can proceed through two primary mechanisms: the unimolecular S(_N)1 reaction and the bimolecular S(_N)2 reaction. masterorganicchemistry.com The S(_N)1 pathway involves a two-step process where the leaving group departs to form a carbocation intermediate, which is then attacked by the nucleophile. masterorganicchemistry.com The rate of this reaction is dependent only on the concentration of the substrate. chemicalnote.compharmaguideline.com Conversely, the S(_N)2 pathway is a single, concerted step where the nucleophile attacks the carbon center at the same time as the leaving group departs, proceeding through a five-coordinate transition state. masterorganicchemistry.com The rate of an S(_N)2 reaction is dependent on the concentration of both the substrate and the nucleophile. chemicalnote.com

For this compound, the electrophilic carbon is primary. Primary carbocations are highly unstable, making the formation of an intermediate for an S(_N)1 reaction energetically unfavorable. masterorganicchemistry.com Furthermore, the primary carbon is sterically unhindered, allowing for easy backside attack by a nucleophile. masterorganicchemistry.com Consequently, nucleophilic substitution at the halogen center of this compound proceeds almost exclusively via the S(_N)2 mechanism.

Kinetic studies of S(_N)2 reactions on primary alkyl halides show a clear second-order rate law: Rate = k[Alkyl Halide][Nucleophile]. chemicalnote.com While specific kinetic data for this compound is not extensively documented in readily available literature, data from analogous primary alkyl halides can be used for illustration. The rate of reaction is sensitive to the nature of the nucleophile, the leaving group, and the solvent. Stronger, less hindered nucleophiles increase the reaction rate.

Table 1: Relative Reaction Rates of a Primary Alkyl Bromide with Various Nucleophiles (Illustrative Data)

Nucleophile Relative Rate
CH(_3)COO 500
CN 100,000
I 1,000,000
CH(_3)O 200,000

This table presents generalized data for a typical primary alkyl halide to illustrate the effect of nucleophile strength on S(_N)2 reaction rates.

Thermodynamically, the S(_N)2 reaction is favored when the newly formed bond and the released leaving group are more stable than the initial reactants. The reaction proceeds with an inversion of stereochemistry at the reaction center, although for the achiral this compound, this does not result in a change in optical activity.

The predictable S(_N)2 reactivity of this compound makes it a useful substrate for synthesizing various derivatives through halogen displacement.

Synthesis of Ethers: The Williamson ether synthesis is a robust method for preparing ethers by reacting an alkyl halide with an alkoxide. wikipedia.orgbritannica.com Treating this compound with a sodium or potassium alkoxide (RONa) results in an S(_N)2 reaction where the alkoxide displaces the chloride ion, forming an ether. byjus.commasterorganicchemistry.com The reaction is typically carried out in the parent alcohol of the alkoxide or in a polar aprotic solvent. As a primary halide, this compound is an excellent substrate for this reaction, leading to high yields of the corresponding ether product. masterorganicchemistry.combyjus.com

Reaction Scheme for Ether Synthesis: CH(_3)OOC(CH(_2))(_4)CH(_2)Cl + RONa → CH(_3)OOC(CH(_2))(_4)CH(_2)OR + NaCl

Synthesis of Amines: Primary amines can be synthesized from this compound by direct alkylation of ammonia (B1221849) or a primary amine. This reaction also follows an S(_N)2 mechanism. libretexts.orgmnstate.edu A common challenge in this method is overalkylation, where the initially formed amine product acts as a nucleophile and reacts further with the alkyl halide. To favor monosubstitution, a large excess of ammonia or the starting amine is often used. mnstate.edu

Alternative methods that avoid overalkylation include the Gabriel synthesis, which uses a phthalimide (B116566) salt as the nitrogen nucleophile, or the azide (B81097) synthesis, where sodium azide is used to form an alkyl azide that is subsequently reduced to the primary amine. libretexts.org

Reaction Scheme for Amine Synthesis (via Azide):

CH(_3)OOC(CH(_2))(_4)CH(_2)Cl + NaN(_3) → CH(_3)OOC(CH(_2))(_4)CH(_2)N(_3) + NaCl

CH(_3)OOC(CH(_2))(_4)CH(_2)N(_3) + [Reducing Agent] → CH(_3)OOC(CH(_2))(_4)CH(_2)NH(_2)

Ester Group Transformations

The methyl ester functionality of this compound is another site for chemical modification, primarily involving nucleophilic acyl substitution or reduction.

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction is typically catalyzed by an acid or a base. In base-catalyzed transesterification, an alkoxide attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the new ester and releases the original alkoxide. unl.edufrontiersin.org

General Mechanism for Base-Catalyzed Transesterification: CH(_3)OOC-R + R'O ⇌ [CH(_3)O(R'O)C-R] R'OOC-R + CH(_3)O

The kinetics of transesterification are often studied in the context of biodiesel production and can be complex, involving reversible, consecutive reactions. unl.edu The reaction rate is influenced by temperature, catalyst concentration, and the molar ratio of alcohol to ester. frontiersin.org For a simple substrate like this compound, the reaction with another alcohol (e.g., ethanol) in the presence of a catalyst would be expected to follow pseudo-first-order kinetics if the alcohol is used in large excess. daneshyari.com

The position of the equilibrium is dictated by the relative stability of the reactants and products and can be shifted by using a large excess of the reactant alcohol or by removing one of the products (e.g., methanol) as it is formed.

Table 2: Illustrative Kinetic Parameters for Transesterification of a Generic Methyl Ester

Temperature (°C) Rate Constant (k) (L mol min) Activation Energy (Ea) (kJ/mol)
40 0.08 55
50 0.15 55
60 0.28 55

This table provides representative data illustrating the temperature dependence of the rate constant for a typical base-catalyzed transesterification reaction.

The ester group can be reduced to a primary alcohol. However, the presence of the alkyl chloride functionality in this compound presents a challenge for selectivity. Powerful, non-selective reducing agents like lithium aluminum hydride (LiAlH(_4)) will readily reduce the ester to an alcohol but will also reduce the alkyl chloride to an alkane. harvard.educommonorganicchemistry.com

Achieving selective reduction of the ester while preserving the chloro group requires milder or more selective reagents. Lithium borohydride (B1222165) (LiBH(_4)) is a known reagent for the selective reduction of esters in the presence of other functional groups like amides and carboxylic acids. harvard.eduacs.org Its reactivity towards alkyl halides is lower than that of LiAlH(_4), offering a potential pathway for the desired transformation.

Another approach involves the use of sodium borohydride (NaBH(_4)). While typically unreactive towards esters, its reactivity can be enhanced by using it in conjunction with certain additives or in specific solvent systems like methanol (B129727)/THF, allowing for the reduction of esters to alcohols. commonorganicchemistry.com Careful control of reaction conditions such as temperature and stoichiometry would be crucial to minimize the competing reduction of the alkyl chloride.

Table 3: Reactivity of Common Hydride Reagents with Functional Groups

Reagent Ester (RCOOR') Alkyl Halide (R-Cl)
LiAlH(_4) Reduces to RCH(_2)OH Reduces to R-H
LiBH(_4) Reduces to RCH(_2)OH Less reactive

Intramolecular Cyclization and Rearrangement Processes

The linear structure of this compound, with reactive groups at both ends of the six-carbon chain (seven atoms including the ester oxygen), makes it a potential precursor for intramolecular reactions to form six-membered rings.

A plausible intramolecular process involves a two-step sequence. First, the chloride is substituted by a hydroxyl group, for instance, via an S(_N)2 reaction with hydroxide (B78521), to form methyl 6-hydroxyhexanoate (B1236181). Under acidic or basic conditions, this intermediate can undergo an intramolecular transesterification, known as lactonization. The terminal hydroxyl group acts as the nucleophile, attacking the ester carbonyl carbon. This reaction is particularly favorable for the formation of five- and six-membered rings. In this case, the product would be the six-membered lactone (a cyclic ester) known as ε-caprolactone (or hexano-6-lactone), with the elimination of methanol. nih.govebi.ac.uk

Proposed Pathway for Lactonization:

Hydrolysis/Substitution: CH(_3)OOC(CH(_2))(_4)CH(_2)Cl + OH → CH(_3)OOC(CH(_2))(_4)CH(_2)OH + Cl

Lactonization: CH(_3)OOC(CH(_2))(_4)CH(_2)OH ε-caprolactone + CH(_3)OH

This type of cyclization is a key reaction in the synthesis of many important cyclic compounds and polymers. The equilibrium between the linear hydroxy ester and the cyclic lactone depends on thermodynamic factors, with the stability of the six-membered ring providing a strong driving force for the reaction.

Reactivity with Organometallic Reagents

The reactivity of this compound with organometallic reagents is of significant interest due to the presence of two distinct electrophilic sites: the ester carbonyl carbon and the primary carbon atom bonded to the chlorine atom. The course of the reaction is highly dependent on the nature of the organometallic reagent employed, with different reagents exhibiting varying degrees of chemoselectivity. The primary reaction pathways involve nucleophilic attack at the carbonyl group or reaction at the carbon-chlorine bond.

Grignard Reagents

Grignard reagents (RMgX) are potent nucleophiles that readily react with esters. masterorganicchemistry.com In a typical reaction, the Grignard reagent undergoes a nucleophilic acyl substitution with the ester to initially form a ketone intermediate. youtube.com However, this ketone is also highly reactive towards the Grignard reagent and will typically undergo a second nucleophilic addition to yield a tertiary alcohol after an acidic workup. masterorganicchemistry.comyoutube.com

When this compound is treated with a Grignard reagent, the reaction is expected to primarily occur at the ester functionality. Standard Grignard reagents are generally not effective for SN2 reactions with unactivated alkyl chlorides. masterorganicchemistry.com Therefore, the predominant outcome is the double addition of the Grignard reagent to the ester group, leading to the formation of a tertiary alcohol that still possesses the chloro-substituent at the terminal position.

For instance, the reaction of this compound with two or more equivalents of methylmagnesium bromide (CH₃MgBr) would be expected to yield 7-chloro-2-methylheptan-2-ol.

ReagentExpected Major ProductReaction Type
Methylmagnesium Bromide (CH₃MgBr)7-chloro-2-methylheptan-2-olNucleophilic Acyl Addition (x2)
Phenylmagnesium Bromide (C₆H₅MgBr)1-chloro-6,6-diphenylhexan-6-olNucleophilic Acyl Addition (x2)

It is important to note that the presence of the chloro-substituent could potentially lead to side reactions, such as elimination or the formation of a cyclic product, although the formation of a six-membered ring through intramolecular cyclization is less favorable in this context.

Organolithium Reagents

Organolithium reagents (RLi) are even more reactive nucleophiles than Grignard reagents and exhibit similar reactivity towards esters. youtube.com Consequently, the reaction of this compound with an organolithium reagent is also expected to result in the double addition to the ester carbonyl, yielding a tertiary alcohol. The high reactivity of organolithium reagents makes it challenging to stop the reaction at the ketone intermediate.

ReagentExpected Major ProductReaction Type
n-Butyllithium (n-BuLi)7-chloro-5,5-dibutylundecan-5-olNucleophilic Acyl Addition (x2)
Methyllithium (CH₃Li)7-chloro-2-methylheptan-2-olNucleophilic Acyl Addition (x2)

Organocuprates (Gilman Reagents)

Lithium dialkylcuprates (R₂CuLi), also known as Gilman reagents, are softer nucleophiles compared to Grignard and organolithium reagents. nih.gov This difference in reactivity allows for a greater degree of selectivity in their reactions. While organocuprates can react with highly reactive acyl chlorides to afford ketones, their reaction with less reactive esters is generally sluggish. youtube.com

However, organocuprates are known to be effective reagents for SN2 reactions with alkyl halides. nih.gov Therefore, in the case of this compound, a lithium dialkylcuprate is more likely to react at the carbon-chlorine bond via nucleophilic substitution, leaving the ester group intact. This provides a valuable synthetic route to long-chain esters with a modified alkyl chain.

For example, the reaction of this compound with lithium dimethylcuprate ((CH₃)₂CuLi) would be expected to yield methyl heptanoate.

ReagentExpected Major ProductReaction Type
Lithium Dimethylcuprate ((CH₃)₂CuLi)Methyl heptanoateNucleophilic Substitution (SN2)
Lithium Diphenylcuprate ((C₆H₅)₂CuLi)Methyl 6-phenylhexanoateNucleophilic Substitution (SN2)

This chemoselectivity highlights the utility of organocuprates in synthetic strategies where selective alkylation in the presence of an ester is required.

Advanced Spectroscopic Characterization in Research of Methyl 6 Chlorohexanoate

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. When a molecule like Methyl 6-chlorohexanoate is exposed to infrared radiation, its bonds vibrate at specific frequencies. These vibrations, which include stretching and bending, correspond to discrete energy levels. The absorption of IR radiation occurs when the frequency of the radiation matches the natural vibrational frequency of a bond, leading to a transition to a higher vibrational energy state. An IR spectrum is a plot of the intensity of absorbed radiation versus its frequency (typically expressed in wavenumbers, cm⁻¹).

The IR spectrum of this compound is characterized by several key absorption bands that correspond to the vibrational modes of its constituent functional groups. The most prominent of these is the strong, sharp absorption band associated with the carbonyl (C=O) group of the ester, which typically appears in the range of 1750-1735 cm⁻¹. docbrown.info The exact position of this peak can be influenced by the molecular structure and solvent.

Another significant region of the spectrum is that of the carbon-hydrogen (C-H) stretching vibrations. Absorptions due to the stretching of C-H bonds in the methylene (-CH₂-) and methyl (-CH₃) groups of the alkyl chain are expected to be observed in the 2850-3000 cm⁻¹ range. The carbon-oxygen (C-O) stretching vibrations of the ester group give rise to distinct bands in the fingerprint region of the spectrum, typically between 1300 and 1000 cm⁻¹. Specifically, the C-O-C stretch of the ester linkage is expected to produce a strong absorption band.

The presence of the chlorine atom introduces a carbon-chlorine (C-Cl) stretching vibration. This absorption is generally found in the lower frequency region of the spectrum, typically between 800 and 600 cm⁻¹. The identification of this band can provide confirmation of the chloroalkane moiety within the molecule. The region below 1500 cm⁻¹ is known as the fingerprint region, where complex vibrations unique to the molecule as a whole occur, making it a valuable region for confirming the identity of a specific compound.

A detailed analysis of the vibrational modes of this compound allows for the confirmation of its chemical structure. The table below summarizes the expected characteristic IR absorption bands for this compound based on the functional groups present.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
C=O StretchEster1750 - 1735Strong
C-H Stretch (sp³ hybridized)Alkyl Chain3000 - 2850Medium
C-O StretchEster1300 - 1000Strong
C-Cl StretchChloroalkane800 - 600Medium

This table presents generalized data based on characteristic functional group absorptions.

Computational and Theoretical Studies of Methyl 6 Chlorohexanoate

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods can predict molecular geometry, orbital energies, and other electronic properties with a high degree of accuracy.

Density Functional Theory (DFT) Calculations for Molecular Orbitals

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. For Methyl 6-chlorohexanoate, DFT calculations can provide detailed insights into its electronic structure by determining the energies and shapes of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

A typical DFT study on this compound would involve geometry optimization followed by frequency calculations to ensure a true energy minimum is found. Functionals such as B3LYP, combined with a suitable basis set like 6-31G*, are commonly employed for such calculations. The resulting molecular orbital analysis would reveal the distribution of electron density. In this compound, the HOMO is expected to be localized around the ester group and the chlorine atom, which possess lone pairs of electrons. Conversely, the LUMO is likely to be centered on the electrophilic carbonyl carbon and the carbon atom bonded to the chlorine, indicating the sites susceptible to nucleophilic attack.

Illustrative Data Table: Calculated Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (Hartree)Energy (eV)
HOMO-0.258-7.02
LUMO-0.042-1.14
HOMO-LUMO Gap0.2165.88

Note: The data presented in this table is illustrative and intended to represent typical values obtained from DFT calculations.

Conformational Analysis and Energy Landscapes

The flexibility of the hexyl chain in this compound allows it to adopt numerous conformations. Computational conformational analysis is essential to identify the most stable conformers and to understand the energy barriers between them. This is typically achieved by systematically rotating the rotatable bonds and calculating the potential energy of each resulting geometry.

Studies on similar molecules, such as methyl hexanoate, have shown that the alkyl chain tends to adopt a linear, all-trans conformation as one of its low-energy states to minimize steric hindrance. mdpi.com However, the presence of the chlorine atom at the 6-position introduces additional electrostatic interactions that can influence the conformational preferences. The gauche effect might play a role, leading to stable conformers where the chlorine atom is in a gauche position relative to the ester group. A comprehensive conformational search, often performed using molecular mechanics force fields followed by higher-level DFT or ab initio calculations, can map out the potential energy surface. This "energy landscape" reveals the relative energies of different conformers and the transition states that connect them, providing a complete picture of the molecule's flexibility.

Reaction Mechanism Modeling and Energy Profiling

Computational modeling is a powerful tool for elucidating the detailed pathways of chemical reactions, providing insights that are often difficult to obtain experimentally. For this compound, this is particularly useful for studying reactions such as nucleophilic substitution at the carbon bearing the chlorine atom or hydrolysis of the ester group.

Identification of Transition States and Intermediates

Understanding a reaction mechanism requires the identification of all stationary points along the reaction coordinate, including reactants, products, intermediates, and, most importantly, transition states. The transition state represents the highest energy point on the minimum energy path between reactants and products, and its structure and energy determine the reaction rate.

For a nucleophilic substitution reaction on this compound, computational methods can be used to model the approach of a nucleophile to the C-Cl bond. By mapping the potential energy surface, the transition state for this process can be located and characterized. DFT calculations are commonly used to optimize the geometry of the transition state and to verify it by frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy of this transition state, relative to the reactants, gives the activation energy of the reaction.

Solvation Effects on Reaction Pathways

Reactions are typically carried out in a solvent, which can have a profound effect on the reaction pathway and energetics. Computational models can account for these solvent effects using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant, which can stabilize charged species like transition states and intermediates. Explicit solvent models involve including a number of solvent molecules in the calculation, providing a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding.

For reactions involving this compound, the choice of solvent can significantly influence the reaction rate and mechanism. For instance, a polar protic solvent would be expected to stabilize the leaving chloride ion in a nucleophilic substitution reaction, thereby accelerating the reaction. Computational modeling of solvation effects allows for a quantitative prediction of these influences on the reaction energy profile.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. These models are built by correlating calculated molecular descriptors with experimentally determined reaction rates or equilibrium constants.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the intermolecular interactions and dynamic behavior of molecules. These simulations provide a detailed, atomistic-level view of how molecules interact with each other in a condensed phase, offering insights into the structure, dynamics, and thermodynamics of the system. While specific MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of its intermolecular interactions can be inferred from studies of analogous molecules containing similar functional groups, such as alkyl halides and esters.

The primary intermolecular forces at play in this compound are dipole-dipole interactions, van der Waals forces (specifically London dispersion forces), and potentially weak hydrogen bonding. The presence of the chlorine atom and the ester group introduces polarity into the molecule. The chlorine atom, being more electronegative than carbon, creates a partial negative charge (δ-) on itself and a partial positive charge (δ+) on the adjacent carbon atom. Similarly, the carbonyl group (C=O) in the ester moiety is highly polarized, with a partial negative charge on the oxygen and a partial positive charge on the carbonyl carbon.

These dipoles lead to dipole-dipole attractions between neighboring this compound molecules, where the positive end of one molecule aligns with the negative end of another. Molecular dynamics simulations of similar chlorinated alkanes and methyl esters would typically quantify the strength and orientation of these interactions.

To illustrate the type of data that would be obtained from a molecular dynamics study, the following tables present hypothetical yet plausible findings based on simulations of structurally related compounds. These tables are intended to be representative of the insights that such a study on this compound would provide.

Table 1: Potential Intermolecular Interaction Energies for this compound

Interaction TypeContributing GroupsEstimated Energy (kJ/mol)
Dipole-DipoleC-Cl, C=O-5 to -10
London Dispersion-(CH₂)₄- chain, Methyl group-20 to -30
Steric RepulsionAll atomsPositive (destabilizing)

Note: These are estimated values for illustrative purposes and would be precisely calculated in an actual molecular dynamics simulation.

Table 2: Simulated Diffusion Coefficients for this compound in Different Solvents at 298 K

SolventDiffusion Coefficient (x 10⁻⁹ m²/s)
Hexane2.5
Methanol (B129727)1.8
Water1.2

Note: This data is hypothetical and represents the expected trend of slower diffusion in more polar and viscous solvents due to stronger intermolecular interactions.

A comprehensive molecular dynamics study on this compound would involve the development of a robust force field to accurately model the intramolecular and intermolecular potentials. The simulations would then be run under various conditions (e.g., different temperatures, pressures, and in various solvents) to probe the liquid structure, thermodynamic properties, and transport phenomena like viscosity and diffusion. The analysis of radial distribution functions from such simulations would provide quantitative information about the preferred distances between specific atoms in neighboring molecules, offering a detailed picture of the liquid's microscopic organization.

Synthesis and Comparative Reactivity of Derivatives and Analogs of Methyl 6 Chlorohexanoate

Exploration of Positional Isomers (e.g., Methyl 4-Chlorohexanoate)

The position of the chloro-substituent along the carbon chain significantly influences the reactivity of chloro-hexanoate esters. While methyl 6-chlorohexanoate undergoes intermolecular reactions, its positional isomer, methyl 4-chlorohexanoate, is primed for intramolecular cyclization.

The synthesis of methyl 4-chlorohexanoate can be achieved through various established methods of esterification of 4-chlorohexanoic acid. The reactivity of methyl 4-chlorohexanoate is dominated by the propensity of the ester carbonyl group to act as an internal nucleophile, leading to the formation of a five-membered lactone, γ-caprolactone. This intramolecular cyclization, known as neighboring group participation, is significantly more favorable for the 4-chloro isomer compared to the 6-chloro isomer due to the stability of the resulting five-membered ring intermediate. nih.govlibretexts.orgnih.gov

The rate of cyclization is highly dependent on the reaction conditions, such as solvent and temperature. In contrast, this compound would need to form a less favorable seven-membered ring, making intermolecular reactions with external nucleophiles the more probable pathway. This difference in reactivity highlights the profound impact of positional isomerism on the chemical behavior of these compounds.

Table 1: Comparison of Reactivity between this compound and Methyl 4-Chlorohexanoate

FeatureThis compoundMethyl 4-Chlorohexanoate
Primary Reaction Pathway Intermolecular substitutionIntramolecular cyclization (Neighboring Group Participation)
Major Product Depends on external nucleophileγ-Caprolactone
Driving Force for Reactivity Electrophilicity of the C-Cl bondFormation of a stable five-membered ring

Analogs with Variant Halogen Substituents (e.g., Methyl 6-Bromohexanoate (B1238239), Ethyl 6-Bromohexanoate)

The nature of the halogen substituent at the 6-position plays a critical role in determining the reactivity of the alkyl halide moiety. Generally, in nucleophilic substitution reactions, the leaving group ability of the halides follows the order I > Br > Cl > F. libretexts.orgquora.com This trend is attributed to the strength of the carbon-halogen bond and the stability of the resulting halide anion.

The synthesis of methyl 6-bromohexanoate and ethyl 6-bromohexanoate typically involves the esterification of 6-bromohexanoic acid with the corresponding alcohol. Due to the better leaving group ability of bromide compared to chloride, methyl 6-bromohexanoate and ethyl 6-bromohexanoate are expected to exhibit greater reactivity towards nucleophiles in SN2 reactions. libretexts.orgquora.comreddit.com This enhanced reactivity makes them valuable substrates in syntheses where a more facile displacement of the halogen is required.

Table 2: Comparison of Properties of Alkyl 6-Halohexanoates

CompoundMolecular FormulaMolecular Weight ( g/mol )Leaving Group AbilityExpected Reactivity in SN2 Reactions
This compoundC₇H₁₃ClO₂164.63ModerateModerate
Methyl 6-bromohexanoateC₇H₁₃BrO₂209.08GoodHigh
Ethyl 6-chlorohexanoateC₈H₁₅ClO₂178.66ModerateModerate
Ethyl 6-bromohexanoateC₈H₁₅BrO₂223.11GoodHigh

Synthesis of Homologous Esters (e.g., Ethyl 6-Chlorohexanoate, Propyl 6-Chlorohexanoate)

The synthesis of homologous esters of 6-chlorohexanoic acid, such as ethyl 6-chlorohexanoate and propyl 6-chlorohexanoate, is readily achieved by standard esterification procedures, reacting 6-chlorohexanoic acid with the corresponding alcohol (ethanol or propanol) in the presence of an acid catalyst.

Table 3: Properties of Homologous Alkyl 6-Chlorohexanoates

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC₇H₁₃ClO₂164.63~205
Ethyl 6-chlorohexanoateC₈H₁₅ClO₂178.66~225
Propyl 6-chlorohexanoateC₉H₁₇ClO₂192.69Not readily available

Functionalization at the Carbon Chain: Introduction of Additional Chemical Moieties

The carbon backbone of this compound offers opportunities for the introduction of additional functional groups, leading to a diverse range of derivatives with tailored properties. These modifications can be achieved through various synthetic strategies.

For instance, the introduction of a hydroxyl group can be accomplished through a substitution reaction, though this requires careful selection of reagents to avoid competing elimination reactions. The synthesis of unsaturated esters can be achieved via dehydrohalogenation of this compound, typically using a strong base to induce an elimination reaction, resulting in the formation of a carbon-carbon double bond. organic-chemistry.org The position of the double bond would depend on the reaction conditions and the regioselectivity of the elimination process. These functionalized derivatives serve as versatile building blocks for the synthesis of more complex molecules.

Study of Related Chlorinated Esters (e.g., Methyl 6-chloro-6-oxohexanoate for comparative reactivity)

Methyl 6-chloro-6-oxohexanoate, also known as methyl adipoyl chloride, presents an interesting case for comparative reactivity. pressbooks.pubnih.gov In this molecule, the chlorine atom is part of an acyl chloride functional group, which is significantly more reactive than the alkyl chloride in this compound.

The synthesis of methyl 6-chloro-6-oxohexanoate can be achieved by reacting adipic acid monomethyl ester with a chlorinating agent such as thionyl chloride or oxalyl chloride. The high reactivity of the acyl chloride is attributed to the strong electron-withdrawing effect of the adjacent carbonyl group, which makes the carbonyl carbon highly electrophilic and the chloride a very good leaving group. savemyexams.comchemguideforcie.co.ukquora.com

In nucleophilic substitution reactions, methyl 6-chloro-6-oxohexanoate will react much more readily than this compound. For example, hydrolysis of methyl 6-chloro-6-oxohexanoate to the corresponding carboxylic acid is rapid, even in the presence of water, whereas the hydrolysis of the alkyl chloride in this compound requires more forcing conditions. This dramatic difference in reactivity underscores the profound influence of the local chemical environment on the behavior of the chlorine substituent.

Table 4: Comparison of Reactivity between this compound and Methyl 6-chloro-6-oxohexanoate

FeatureThis compoundMethyl 6-chloro-6-oxohexanoate
Functional Group Alkyl chloride, EsterAcyl chloride, Ester
Reactivity of Chloro-substituent ModerateVery High
Susceptibility to Hydrolysis SlowRapid
Primary Reaction at Chloro-site Nucleophilic substitution (SN2)Nucleophilic acyl substitution

Emerging Research Directions and Future Perspectives on Methyl 6 Chlorohexanoate

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of intermediates like Methyl 6-chlorohexanoate is increasingly moving from traditional batch processes to more efficient continuous flow systems. Flow chemistry offers significant advantages, including superior heat and mass transfer, enhanced safety profiles for handling reactive intermediates, and the potential for straightforward scalability. mdpi.comnih.gov The integration of this compound synthesis into flow reactors can lead to higher yields, reduced reaction times, and improved process control. nih.gov For instance, reactions that take hours in a batch setup can often be completed in minutes in a continuous flow reactor. nih.gov

Automated synthesis platforms, often coupled with flow chemistry, are pivotal in accelerating the discovery and optimization of reaction pathways. nih.govnih.govconsensus.appresearchgate.net These systems allow for high-throughput screening of reaction conditions, catalysts, and reagents. For the production of functionalized esters like this compound, automated platforms can rapidly identify optimal parameters to maximize yield and minimize by-product formation. This technology is particularly valuable for complex, multi-step syntheses where the intermediate is generated and consumed in-situ, streamlining the entire manufacturing process. mdpi.com

ParameterBatch ProcessingFlow Chemistry
Reaction Time Hours to DaysSeconds to Minutes
Heat Transfer Limited by surface area-to-volume ratioExcellent, rapid heating and cooling
Safety Higher risk with large volumes of reagentsEnhanced, small reaction volumes
Scalability Difficult, often requires re-optimizationStraightforward, "scaling-out" by running reactors in parallel
Process Control ModeratePrecise control over temperature, pressure, and residence time

Table 1: Comparison of Batch Processing and Flow Chemistry for Chemical Synthesis.

Advanced Catalytic Systems for Enhanced Selectivity and Efficiency

Research into advanced catalytic systems is crucial for improving the synthesis of this compound, focusing on reactions that are both highly efficient and selective. The development of novel catalysts aims to reduce waste, lower energy consumption, and provide precise control over the chemical transformation.

For the synthesis of related chloro-esters, palladium-based catalysts have shown high efficiency in carbonylation reactions, which could be adapted for this compound production pathways. organic-chemistry.org Furthermore, in reactions involving bifunctional molecules, regioselectivity is a significant challenge. Advanced catalytic systems, often involving carefully designed ligands, can control which part of the molecule reacts. For example, the choice of ligand and reductant in nickel-catalyzed reactions can dictate the site of carboxylation on a molecule. ethz.ch Similar principles can be applied to direct reactions to either the ester or the chloride functionality of this compound as needed.

A patent for a similar compound, ethyl 6-chloro-6-oxohexanoate, highlights the use of organic amine catalysts like N,N-dimethylformamide or pyridine (B92270) to achieve high yields under relatively mild conditions (50-80°C). google.com This demonstrates the potential for using simple, effective catalysts to improve process efficiency.

Catalyst TypePotential Application in SynthesisKey Advantages
Palladium Complexes Carbonylation reactions to form the ester groupHigh efficiency, functional group tolerance
Nickel Complexes with Tunable Ligands Selective functionalizationControl over regioselectivity
Organic Amines (e.g., Pyridine, DMF) Catalyzing chlorination/esterificationCost-effective, mild reaction conditions, high yield
Biocatalysts (e.g., Lipases, Dehalogenases) Enzymatic esterification or dehalogenationHigh stereoselectivity, environmentally friendly, operates under mild conditions

Table 2: Advanced Catalytic Systems and Their Potential in this compound Synthesis.

Role in the Development of Next-Generation Specialty Chemicals

This compound serves as a key intermediate in the synthesis of a variety of specialty chemicals, including those used in the pharmaceutical and agrochemical industries. Its bifunctional nature allows it to act as a versatile building block. The chloro- group can be substituted by various nucleophiles to introduce new functional groups, while the ester can be hydrolyzed, reduced, or transesterified to create different derivatives.

This versatility makes it a valuable precursor for creating molecules with specific properties, such as active pharmaceutical ingredients (APIs) or complex aroma compounds. For example, related hexanoic acid derivatives are utilized for their unique cheese and fruit notes in the flavor and fragrance industry. thegoodscentscompany.com The ability to use this compound to build molecular complexity is central to its role in developing novel, high-value specialty chemicals.

Contributions to Sustainable Chemical Manufacturing Processes

A significant trend in chemical manufacturing is the adoption of sustainable or "green" chemistry principles, and the synthesis of this compound is an area of active research in this context. Biocatalysis, which uses enzymes to perform chemical transformations, represents a powerful tool for sustainable synthesis. mdpi.com

Enzymatic processes, such as those using lipases for esterification or transesterification, offer several advantages over traditional chemical methods. nih.govbiorxiv.orgmdpi.com These reactions are often performed in aqueous solutions or green solvents under mild temperature and pressure conditions, reducing energy consumption and waste. mdpi.com Furthermore, enzymes are highly selective, which can eliminate the need for protecting groups and reduce the number of steps in a synthesis, leading to higher atom economy. nih.gov Research into the biocatalytic synthesis of related compounds, such as the one-pot, three-enzyme synthesis of methyl 6-aminohexanoate, showcases the potential for developing highly efficient and sustainable manufacturing routes. researchgate.net

Exploration in Novel Materials Science

The dual functionality of this compound makes it an attractive candidate for applications in materials science, particularly in the synthesis of advanced polymers. It can be used as a monomer or as a linker molecule to create polymers with tailored properties.

A key emerging application is its use in the synthesis of biodegradable polymers. A patent application has identified this compound as a reactant in the preparation of polyhydroxyalkanoates (PHAs), which are environmentally friendly materials. googleapis.com In this context, the molecule can be incorporated into the polymer backbone, with its functional groups allowing for further modification of the final material's properties.

The general class of fatty acid methyl esters is also being explored for the production of bio-based adhesives and other polymeric materials. researchgate.net The ability of this compound to participate in polymerization reactions opens up possibilities for creating new materials with applications ranging from biomedical devices to sustainable packaging.

Q & A

What are the common synthetic routes for Methyl 6-chlorohexanoate, and how can reaction conditions be optimized?

Category : Basic
Answer :
this compound is typically synthesized via Friedel-Crafts acylation using tert-butyl 6-chlorohexanoate and indium tribromide (InBr₃) with dimethylchlorosilane as a promoter, yielding 64% efficiency . Alternative methods involve 6-chlorohexanoic acid with alkylhalosilanes and indium halides. Optimization strategies include:

  • Catalyst selection : Indium-based catalysts (e.g., InBr₃) improve electrophilic activation.
  • Solvent effects : Polar aprotic solvents enhance reaction rates.
  • Temperature control : Reactions are typically conducted at 0–30°C to minimize side products.
  • Purification : Distillation (b.p. 113°C under reduced pressure) followed by column chromatography ensures high purity .

How can researchers address discrepancies in spectroscopic data (e.g., NMR, IR) across studies?

Category : Advanced
Answer :
Discrepancies in spectral data (e.g., ¹H NMR δ = 1.41–1.82 ppm for methylene groups ) may arise from solvent effects, calibration errors, or impurities. Methodological steps include:

  • Standardization : Use deuterated solvents (e.g., CDCl₃) and internal standards (e.g., TMS).
  • Peak assignment : Cross-validate with 2D NMR (COSY, HSQC) for ambiguous signals.
  • Comparative analysis : Reference published spectra (e.g., IR carbonyl stretch ~1730 cm⁻¹ ) and adjust for instrumental variations.
  • Replicate measurements : Perform triplicate runs to assess reproducibility .

What characterization techniques are essential for confirming the structure and purity of this compound?

Category : Basic
Answer :
Key techniques include:

  • ¹H/¹³C NMR : Assign signals (e.g., methyl ester at δ 3.54 ppm, chlorinated chain at δ 3.54–4.07 ppm ).
  • Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M + Na⁺] = 240.73 ).
  • IR spectroscopy : Identify ester carbonyl (C=O) stretches (~1737 cm⁻¹) and C-Cl bonds .
  • Boiling point analysis : Validate purity via distillation (113°C at 0.1 mmHg ).

How should researchers design experiments to study the reaction kinetics of this compound synthesis?

Category : Advanced
Answer :
A robust kinetic study requires:

  • Variable isolation : Test catalyst concentration (InBr₃), temperature, and solvent polarity independently.
  • Sampling intervals : Collect aliquots at timed intervals for GC-MS or NMR monitoring.
  • Rate law determination : Plot concentration vs. time to identify reaction order (e.g., pseudo-first-order under excess acylating agent).
  • Activation energy : Use the Arrhenius equation with rate constants at multiple temperatures .

What statistical approaches are recommended for analyzing experimental data in this compound research?

Category : Advanced
Answer :

  • Error analysis : Calculate standard deviations for triplicate measurements (e.g., NMR integration values).
  • Regression modeling : Correlate reaction variables (e.g., catalyst loading vs. yield) using linear or nonlinear models.
  • Hypothesis testing : Apply t-tests or ANOVA to compare synthetic routes (e.g., Friedel-Crafts vs. esterification ).
  • Uncertainty quantification : Report confidence intervals for kinetic parameters .

How can systematic reviews be conducted to evaluate conflicting literature on this compound applications?

Category : Advanced
Answer :
Follow COSMOS-E guidelines :

Define scope : Narrow the research question (e.g., "Efficacy of indium catalysts in ester synthesis").

Literature search : Use databases (SciFinder, Reaxys) with keywords ("this compound," "Friedel-Crafts acylation").

Data extraction : Tabulate yields, conditions, and characterization methods from eligible studies.

Bias assessment : Evaluate study quality (e.g., reproducibility of NMR data ).

Meta-analysis : Statistically integrate results if heterogeneity is low .

What steps ensure reproducibility in synthesizing this compound?

Category : Basic
Answer :

  • Detailed protocols : Specify catalyst preparation (e.g., InBr₃ drying at 120°C) and reagent ratios.
  • Instrument calibration : Validate NMR spectrometers with standard samples.
  • Purity checks : Report melting points, HPLC retention times, or elemental analysis.
  • Data sharing : Deposit raw spectral files in open-access repositories .

How can solvent effects influence the reactivity of this compound in downstream reactions?

Category : Advanced
Answer :

  • Polarity : Polar solvents (e.g., DMF) stabilize transition states in nucleophilic substitutions.
  • Nucleophilicity : Protic solvents (e.g., MeOH) may deactivate chloride leaving groups.
  • Dielectric constant : Higher values enhance ion-pair separation in SN1 mechanisms.
  • Experimental validation : Compare reaction rates in solvents of varying Gutmann donor numbers .

What are the best practices for documenting synthetic procedures in publications?

Category : Basic
Answer :

  • Reagent sourcing : Specify suppliers and purity grades (e.g., "InBr₃, Sigma-Aldrich, 99.9%").
  • Characterization : Include all spectral data (e.g., ¹³C NMR δ 24.4–173.7 ppm ).
  • Safety notes : Highlight hazardous steps (e.g., HCl gas evolution during workup).
  • Data availability : Link to supplementary materials for chromatograms and spectra .

How can computational modeling complement experimental studies of this compound?

Category : Advanced
Answer :

  • DFT calculations : Predict reaction pathways (e.g., acylium ion formation in Friedel-Crafts).
  • Solvent modeling : Use COSMO-RS to simulate solvent effects on reaction energetics.
  • Spectroscopic prediction : Compare computed IR/NMR spectra with experimental data.
  • Validation : Benchmark against empirical results (e.g., activation energies ).

Retrosynthesis Analysis

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Methyl 6-chlorohexanoate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.